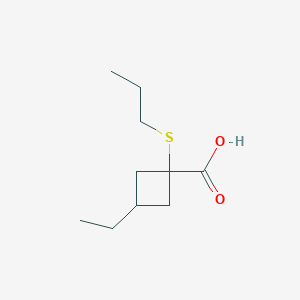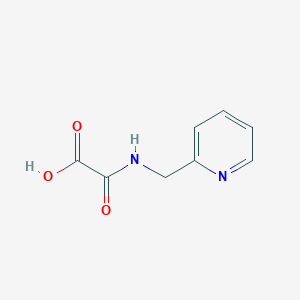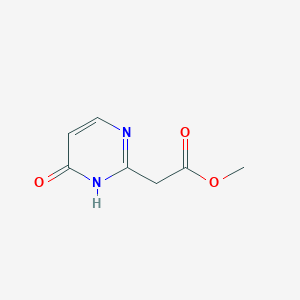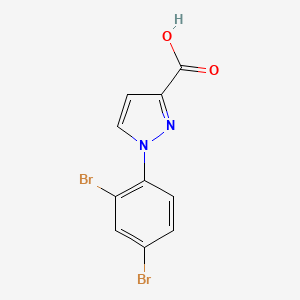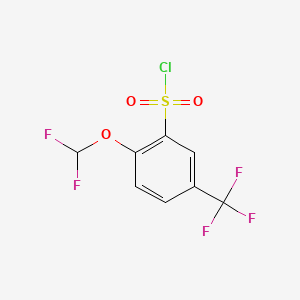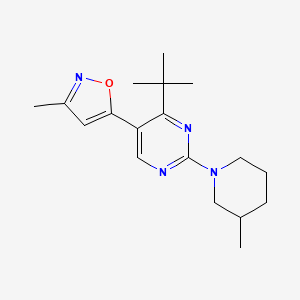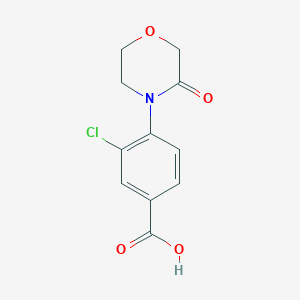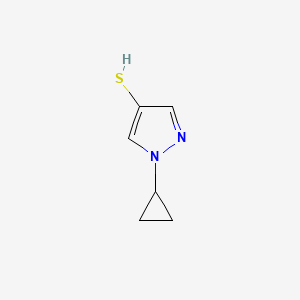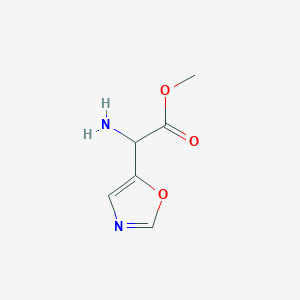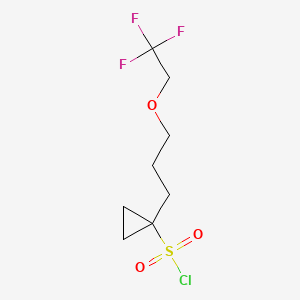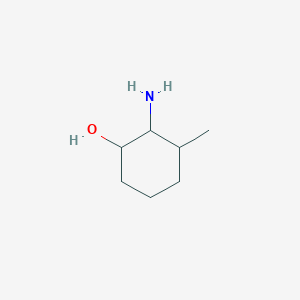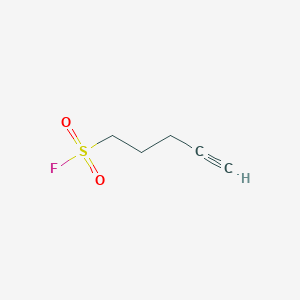
4-Pentyne-1-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pentyne-1-sulfonyl fluoride is an organic compound with the molecular formula C5H7FO2S It is a member of the sulfonyl fluoride family, which is known for its unique stability and reactivity balance
Métodos De Preparación
The synthesis of 4-Pentyne-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the conversion of sulfonic acids or their salts to sulfonyl fluorides using reagents such as thionyl fluoride or Xtalfluor-E®. This method typically yields high purity products under mild reaction conditions . Another method involves the direct fluorosulfonylation of alkyne precursors using fluorosulfonyl radicals, which offers a concise and efficient route to produce sulfonyl fluorides .
Análisis De Reacciones Químicas
4-Pentyne-1-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: Due to its electrophilic nature, it reacts with nucleophiles to form sulfonamide derivatives.
Oxidation and Reduction: It can participate in oxidation-reduction reactions, although these are less common.
Addition Reactions: The alkyne group in the compound can undergo addition reactions with various reagents.
Common reagents used in these reactions include potassium fluoride, thionyl fluoride, and phase transfer catalysts like 18-crown-6-ether . The major products formed from these reactions are typically sulfonamide derivatives and other functionalized sulfonyl compounds.
Aplicaciones Científicas De Investigación
4-Pentyne-1-sulfonyl fluoride has found applications in several scientific research areas:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Chemical Biology: The compound is employed as a covalent probe for targeting specific amino acids in proteins, aiding in the study of enzyme mechanisms and protein functions.
Medicinal Chemistry: It serves as a precursor for the development of protease inhibitors and other therapeutic agents.
Materials Science: The compound is utilized in the creation of functionalized materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-Pentyne-1-sulfonyl fluoride involves its electrophilic nature, which allows it to react selectively with nucleophilic sites in biomolecules. This selective reactivity makes it an effective covalent probe for studying enzyme active sites and protein interactions . The compound’s ability to form stable sulfur-fluorine bonds contributes to its utility in various applications.
Comparación Con Compuestos Similares
4-Pentyne-1-sulfonyl fluoride can be compared to other sulfonyl fluorides such as 2-nitrobenzenesulfonyl fluoride and (2-aminoethyl)benzenesulfonyl fluoride. While these compounds share similar electrophilic properties, this compound is unique due to its alkyne group, which provides additional reactivity and versatility in synthetic applications . Other similar compounds include sulfonyl chlorides and sulfonamides, which differ in their reactivity and stability profiles.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique combination of stability and reactivity, along with its ability to form covalent bonds with biomolecules, makes it a valuable tool in organic synthesis, chemical biology, medicinal chemistry, and materials science.
Propiedades
Fórmula molecular |
C5H7FO2S |
|---|---|
Peso molecular |
150.17 g/mol |
Nombre IUPAC |
pent-4-yne-1-sulfonyl fluoride |
InChI |
InChI=1S/C5H7FO2S/c1-2-3-4-5-9(6,7)8/h1H,3-5H2 |
Clave InChI |
XOBKMWLSNULJGK-UHFFFAOYSA-N |
SMILES canónico |
C#CCCCS(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


